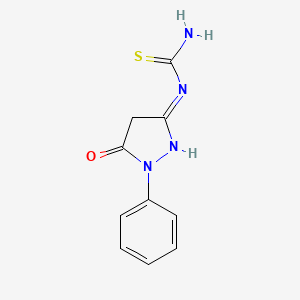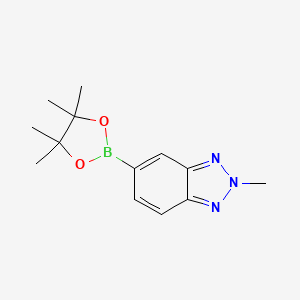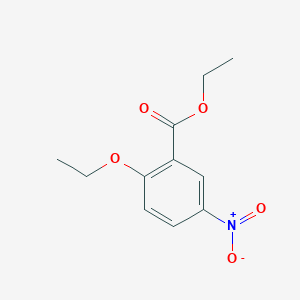
4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as MPT0B390, is a small molecule compound that has shown promising results in scientific research for its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has a molecular weight of 457.55 g/mol.
Scientific Research Applications
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research has explored the synthesis and evaluation of heterocyclic analogues of 1192U90, including derivatives of 4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, as potential antipsychotic agents. These compounds have shown promise in binding to dopamine and serotonin receptors, exhibiting potent in vivo activities in animal models. They were evaluated for their antipsychotic potential and were found to have less activity in models predictive of extrapyramidal side effects, suggesting their possible use in treating psychosis with fewer side effects (Norman et al., 1996).
Pharmacokinetics and Bioavailability
Studies on the pharmacokinetics and oral bioavailability of related thiazole benzenesulfonamide compounds have been conducted. These studies investigated the systemic clearance, oral bioavailability, and hepatic extraction of these compounds in different species like rats, dogs, and monkeys, providing insights into their metabolic profiles and potential therapeutic applications (Stearns et al., 2002).
Src Kinase Inhibitory and Anticancer Activities
Compounds containing the thiazolyl N-benzyl-substituted acetamide structure, similar to the compound , have been synthesized and evaluated for their Src kinase inhibitory activities and potential anticancer properties. These compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation, indicating their potential use as cancer therapeutics (Fallah-Tafti et al., 2011).
Adenosine Receptor Antagonists
Research has also been conducted on novel classes of heterocyclic compounds, including thiazole derivatives, as adenosine antagonists. These studies have helped to better understand the receptor-ligand interaction and have identified compounds with affinities in the micromolar range. This research offers insights into the development of new drugs targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).
Antimicrobial and Antitumor Studies
There have been studies on the antimicrobial and antitumor properties of zinc(II) complexes with pyridine thiazole derivatives. These studies provide insights into the development of bioactive materials with novel properties, potentially leading to new treatments for infections and cancer (Xun-Zhong et al., 2020).
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)15-2-1-7-20-12-15)14-3-5-16(6-4-14)29(25,26)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYTZWKSARUPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)
![methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2469967.png)

![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2469970.png)
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)

